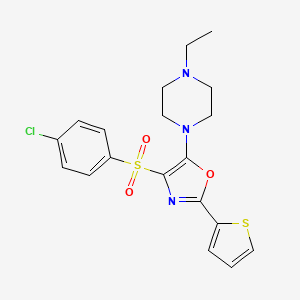

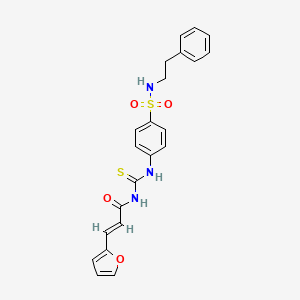

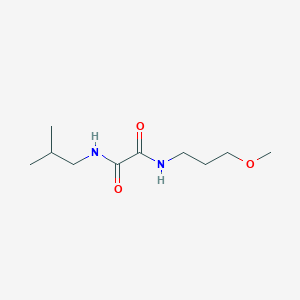

ethyl N-(2-chlorobenzyl)oxamate

Übersicht

Beschreibung

Ethyl N-(2-chlorobenzyl)oxamate is a chemical compound. It is a derivative of oxamic acid, which is the carboxylate anion of oxamic acid . Oxamic acid has a molecular formula of C2H2NO3− and is an isosteric form of pyruvate . Salts and esters of oxamic acid are known collectively as oxamates .

Synthesis Analysis

The synthesis of monoalkyl oxalates, which includes ethyl N-(2-chlorobenzyl)oxamate, can be achieved through the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .Chemical Reactions Analysis

The chemistry of carbamoyl radicals generated from oxamic acids is a recent development . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .Wissenschaftliche Forschungsanwendungen

Inhibition of LDH-A in Cancer Treatment

Ethyl N-(2-chlorobenzyl)oxamate is a derivative of oxamate, which is known to inhibit lactate dehydrogenase (LDH-A). This inhibition can enhance the efficacy of anti-PD-1 treatment in non-small cell lung cancer (NSCLC). It has been found that both oxamate and pembrolizumab monotherapy significantly delayed tumor growth, and combination therapy showed even better results .

Enhancing Sensitivity to Radiotherapy or Chemotherapy

Previous studies have reported that oxamate can inhibit LDH-A activity and CDX growth in nasopharyngeal carcinoma, and breast cancer, meanwhile enhancing their sensitivity to radiotherapy or chemotherapy .

Improving Insulin Sensitivity

Treatment with oxamate has been shown to improve insulin sensitivity. In a study conducted on db/db mice, treatment with oxamate for 12 weeks decreased body weight gain and blood glucose and HbA1c levels, improved insulin secretion, the morphology of pancreatic islets, and insulin sensitivity .

Reactions at the Benzylic Position

Ethyl N-(2-chlorobenzyl)oxamate, being a benzylic compound, can undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Use in Organometallic Reactions

Benzylic compounds like ethyl N-(2-chlorobenzyl)oxamate can be used in organometallic reactions. These reactions can be used to form new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Use in Electrophilic Aromatic Substitution Reactions

Ethyl N-(2-chlorobenzyl)oxamate can also be used in electrophilic aromatic substitution reactions. These reactions are a key method for functionalizing aromatic rings .

Wirkmechanismus

Target of Action

Ethyl N-(2-chlorobenzyl)oxamate, also known as Oxamate, is a pyruvate analogue that primarily targets lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of pyruvate into lactate . This enzyme plays a crucial role in the process of glycolysis and the regulation of cellular metabolism .

Mode of Action

Oxamate acts as a direct inhibitor of LDH . It competes with pyruvate for the active site of LDH, thereby preventing the conversion of pyruvate into lactate . This inhibition disrupts the normal metabolic processes within the cell, leading to various downstream effects .

Biochemical Pathways

The inhibition of LDH by Oxamate affects the glycolytic pathway, leading to a decrease in lactate production . This can have significant effects on tissues such as adipose tissue and skeletal muscle, which rely heavily on glycolysis for energy production . The reduction in lactate levels can also lead to changes in the expression of various genes, including those involved in inflammation and insulin resistance .

Pharmacokinetics

It is known that oxamate is administered in vivo and has been shown to decrease body weight gain and blood glucose levels, and improve insulin sensitivity in animal models

Result of Action

The primary result of Oxamate’s action is an improvement in glycemic control and insulin sensitivity . This is achieved through the reduction of lactate production, leading to decreased serum levels of triglycerides, free fatty acids, C-reactive protein, interleukin-6, and tumor necrosis factor-alpha . Additionally, Oxamate has been shown to improve the morphology of pancreatic islets, potentially enhancing insulin secretion .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for ethyl N-(2-chlorobenzyl)oxamate are not available, oxamate has been studied for its potential anti-cancer properties . Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice . Oxamic acid derivatives may be a potential drug for the treatment of type 2 diabetes .

Eigenschaften

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)10(14)13-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWQIKZENBXRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288506 | |

| Record name | F2189-0437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-chlorophenyl)methylamino]-2-oxoacetate | |

CAS RN |

6621-71-2 | |

| Record name | NSC56259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F2189-0437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

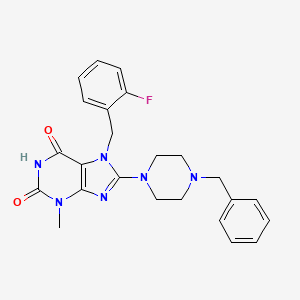

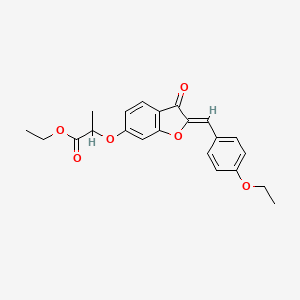

![(E)-methyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3407407.png)